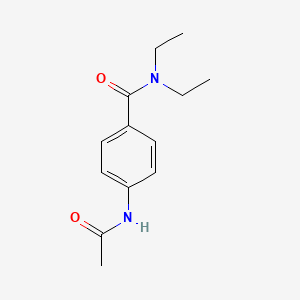

4-(acetylamino)-N,N-diethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, a compound’s description includes its IUPAC name, common names, and its class or family of compounds. For example, a similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. For instance, 4-(acetylamino)phenyl]imidodisulfuryl difluoride is used for the synthesis of fluorosulfates and sulfamoyl fluorides .科学的研究の応用

Organic Synthesis: Oxidizing Agent

4-(Acetylamino)-N,N-diethylbenzamide: has been utilized as an oxidizing agent in organic synthesis. It is particularly effective in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones . This compound offers a non-heavy metal, colorimetric option for these conversions, providing a safer and environmentally friendly alternative to traditional oxidants.

Medicinal Chemistry: Antimicrobial Agent Synthesis

In the field of medicinal chemistry, derivatives of 4-(acetylamino)-N,N-diethylbenzamide have been synthesized for their antimicrobial properties. These compounds are part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse applications in medicine and industry .

Chemical Safety: Replacement for Perchlorate Salts

The compound has been identified as a safer replacement for perchlorate salts in various chemical reactions. Perchlorate salts are known to be potentially explosive under certain conditions, and 4-(acetylamino)-N,N-diethylbenzamide provides a stable alternative without compromising the oxidizing properties .

Biopharmaceutical Delivery: Hydrogel Modification

This compound has been explored for its potential in modifying natural hydrogels for biopharmaceutical delivery. Hydrogels with 4-(acetylamino)-N,N-diethylbenzamide can improve drug release rates, protect drugs from external factors, and enhance their stability .

Environmental Chemistry: Aqueous Organic Chemistry

The use of 4-(acetylamino)-N,N-diethylbenzamide in aqueous media for organic reactions represents a shift towards more environmentally benign practices in chemistry. It allows for the oxidation of alcohols in water, reducing the need for harmful organic solvents .

Biochemistry: Histone Deacetylase Inhibition

Structurally related compounds have been studied for their role as inhibitors of histone deacetylases (HDACs), which are critical in gene expression control. Dysregulation of HDAC activity is implicated in various diseases, and inhibitors based on 4-(acetylamino)-N,N-diethylbenzamide could provide therapeutic benefits .

作用機序

Target of Action

A structurally similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been found to target neuraminidase in influenza b virus and influenza a virus .

Biochemical Pathways

This could lead to downstream effects such as the activation or inhibition of certain metabolic pathways .

Pharmacokinetics

A study on a similar compound, n-acetyldinaline, showed that it had a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours .

Result of Action

A structurally similar compound, n-acetyldinaline, has been shown to have antitumor activity, suggesting that 4-(acetylamino)-n,n-diethylbenzamide may also have potential therapeutic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

特性

IUPAC Name |

4-acetamido-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)11-6-8-12(9-7-11)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAIAVRNWAMWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N,N-diethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)

![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)

![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)